molecular formula C10H19NO B1488699 (2-Azaspiro[4.5]decan-4-yl)methanol CAS No. 2091216-61-2

(2-Azaspiro[4.5]decan-4-yl)methanol

Cat. No.: B1488699
CAS No.: 2091216-61-2
M. Wt: 169.26 g/mol
InChI Key: PARUENKJNNDQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Azaspiro[4.5]decan-4-yl)methanol is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a rigid spirocyclic core, which is valuable for exploring three-dimensional chemical space in drug discovery programs. The scaffold is of significant interest for its potential application in central nervous system (CNS) targeting agents, as similar azaspiro[4.5]decane structures have been investigated for their analgesic properties and other biological activities . The primary value of this compound lies in its functionalization potential. The methanol group provides a synthetic handle for further chemical modifications, allowing researchers to link the spirocyclic system to other pharmacophores or create diverse libraries of compounds for biological screening. Its molecular formula is C10H19NO, and it is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity. This product is intended for research purposes as a key intermediate or starting material. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-9-6-11-8-10(9)4-2-1-3-5-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARUENKJNNDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azaspiro 4.5 Decan 4 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Azaspirodecane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For (2-Azaspiro[4.5]decan-4-yl)methanol (1), the primary disconnection involves the functional group interconversion (FGI) of the hydroxymethyl group to a more synthetically accessible precursor, such as a ketone or an ester at the C4 position (Figure 1). This leads to key intermediates like 2-azaspiro[4.5]decan-4-one (2) or a corresponding carboxylate derivative.

Further disconnection of the 2-azaspiro[4.5]decane core (3) can be envisioned through several strategic bond cleavages. A common approach involves breaking the C-N and C-C bonds of the pyrrolidine (B122466) ring. One plausible disconnection is at the N2-C3 and C4-C5 bonds, which could arise from a Michael addition of a nitrogen-containing nucleophile to a cyclohexylidene-α,β-unsaturated carbonyl compound. Another strategy involves the cleavage of the C1-N2 and C3-C4 bonds, suggesting a precursor like a cyclohexanone (B45756) derivative and a functionalized amine. A third key disconnection is at the spirocyclic carbon (C5), which could be formed through an intramolecular cyclization of a suitably substituted cyclohexyl derivative bearing a nitrogen-containing side chain.

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound (1), highlighting key intermediates (2 and 3) and potential precursor disconnections.

Development and Optimization of Stereoselective Synthetic Routes to this compound

The presence of stereocenters at the spiro carbon (C5) and the carbon bearing the methanol (B129727) group (C4) necessitates stereoselective synthetic approaches to obtain enantiomerically pure this compound.

The asymmetric synthesis of the 2-azaspiro[4.5]decane core is a critical step. One strategy involves the use of chiral auxiliaries or catalysts in the key bond-forming reactions. For example, a chiral amine can be used as a starting material, or a chiral catalyst can be employed in a Michael addition or a cyclization reaction to induce stereoselectivity at the spirocenter.

Another approach is the use of enzymatic resolutions or desymmetrization of prochiral precursors. While direct enzymatic methods for the synthesis of azaspiro[2.y]alkanes have been reported, showcasing the potential for biocatalysis in constructing spirocycles with high stereocontrol, similar methods for the [4.5] system are still under development. chemrxiv.orgchemrxiv.orgnih.gov

Once the chiral 2-azaspiro[4.5]decan-4-one (2) is obtained, the next challenge is the diastereoselective reduction of the ketone to the corresponding alcohol. The stereochemical outcome of this reduction is influenced by the steric hindrance of the spirocyclic system and the choice of reducing agent. Bulky reducing agents are expected to approach from the less hindered face of the ketone, leading to a specific diastereomer.

Alternatively, substrate-controlled diastereoselective reactions can be employed earlier in the synthesis. For instance, a stereoselective alkylation or aldol (B89426) reaction on a suitable precursor can establish the stereocenter at C4 prior to the formation of the pyrrolidine ring.

Novel Catalytic Approaches for Carbon-Nitrogen and Carbon-Carbon Bond Formation in Spirocyclization

Modern catalytic methods offer efficient and atom-economical ways to construct the 2-azaspiro[4.5]decane framework.

Transition metal catalysis has been instrumental in the synthesis of various spirocyclic systems. For instance, palladium-catalyzed intramolecular Heck reactions or allylic alkylations can be employed to form the C-C or C-N bonds of the pyrrolidine ring. A tandem synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been reported using a Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization, demonstrating a powerful approach to the azaspirodecane core. rawdatalibrary.net While this leads to an unsaturated system, subsequent selective reductions could provide access to the saturated scaffold.

Another notable example is the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones through a one-pot reaction involving a ketone, an amine, and thioglycolic acid, which could potentially be adapted to form the 2-azaspiro[4.5]decan-4-one by using appropriate starting materials. nih.govmdpi.com

Table 1: Examples of Catalytic Methods for the Synthesis of Azaspiro[4.5]decane Derivatives
Catalyst/PromoterStarting MaterialsProduct TypeReported YieldsReference
Tf₂O/TfOHN-(2-propyn-1-yl) amides, 1,3,5-trimethoxybenzenes2-Azaspiro[4.5]deca-1,6,9-trien-8-onesModerate to Good rawdatalibrary.net
None (one-pot)Cyclohexanone, Aromatic amine, Thioglycolic acid1-Thia-4-azaspiro[4.5]decan-3-oneGood to Excellent nih.govmdpi.com
Au/Pd RelayEnynamide, Vinyl benzoxazinanone2-Oxa-7-azaspiro[4.5]decane derivativesHigh researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to catalyze key bond-forming reactions in a stereocontrolled manner. For instance, an asymmetric Michael addition of a nitroalkane to a cyclohexylidene-α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization, could provide a stereoselective route to the chiral 2-azaspiro[4.5]decan-4-one intermediate.

While direct organocatalytic methods for the synthesis of this compound are yet to be extensively reported, the principles of organocatalysis offer a promising avenue for future research in this area.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing the environmental footprint of pharmaceutical manufacturing. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The following sections explore the application of these principles to the synthesis of the target compound.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. A key tenet of green chemistry is the replacement of these solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent altogether.

While specific literature on the solvent-free or aqueous synthesis of this compound is not extensively documented, established synthetic routes can be adapted to incorporate these green principles. A plausible synthetic approach to this compound involves the reduction of a suitable precursor, such as the corresponding lactam, 2-Azaspiro[4.5]decan-3-one.

Hypothetical Greener Synthesis:

A potential green synthetic route could involve the catalytic hydrogenation of the lactam precursor. This reaction can often be performed in greener solvents like ethanol (B145695) or even water, depending on the catalyst and substrate solubility. Furthermore, advancements in catalyst design, such as the use of nanoparticle catalysts, can enhance reaction efficiency in aqueous media.

Another approach is the use of mechanochemistry, where mechanical force, such as grinding, is used to initiate a reaction, often in the absence of a solvent. The reduction of a lactam to the corresponding amine-alcohol could potentially be achieved under mechanochemical conditions, thereby eliminating solvent use entirely.

The following table outlines a hypothetical comparison of a traditional versus a greener synthetic approach for the reduction step.

ParameterTraditional Method (e.g., LiAlH4 in THF)Greener Method (e.g., Catalytic Hydrogenation in Water)
Solvent Tetrahydrofuran (THF) - Volatile, flammable, peroxide-formingWater - Non-toxic, non-flammable, readily available
Reagent Lithium aluminum hydride (LiAlH4) - Pyrophoric, reacts violently with waterHydrogen gas (H2) with a reusable metal catalyst (e.g., Ru, Rh)
Work-up Quenching with water and base, extraction with organic solventsFiltration to recover catalyst, product may precipitate or be extracted with a greener solvent
Waste Aluminum salts, large volumes of organic solvent wasteMinimal waste, catalyst can be recycled

This comparative analysis highlights the significant environmental benefits of adopting greener synthetic conditions.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. jocpr.com

To analyze the atom economy of a potential synthesis of this compound, let's consider a hypothetical two-step synthesis starting from 1-(cyanomethyl)cyclohexanecarbonitrile.

Step 1: Reductive Cyclization to 2-Azaspiro[4.5]decan-4-amine

In this hypothetical step, the dinitrile is reduced and cyclized to form the corresponding diamine. A reagent like lithium aluminum hydride could be used, but for a greener approach, catalytic hydrogenation would be preferred.

Step 2: Conversion of the amine to the alcohol

Let's consider an alternative, more atom-economical hypothetical route:

Alternative Route: From Cyclohexanone and an appropriate amino acid derivative

A multicomponent reaction, for instance, a Strecker or a related reaction, could potentially construct the spirocyclic core in a more atom-economical fashion. However, without a documented precedent, this remains speculative.

A more practical analysis can be performed on the reduction of 2-Azaspiro[4.5]decan-3-one to this compound. The lactam itself can be considered a derivative of gabapentin. nih.gov

Atom Economy Calculation for the Reduction of 2-Azaspiro[4.5]decan-3-one:

Assuming a reduction using a metal hydride like LiAlH4 for simplicity of calculation (though not the greenest option):

Reactants: 2-Azaspiro[4.5]decan-3-one (C9H15NO, MW: 153.22 g/mol ) and a reducing agent (e.g., conceptually, 4 atoms of Hydrogen, MW: 4.04 g/mol ).

Product: this compound (C10H19NO, MW: 169.26 g/mol ) - Correction: The reduction of a lactam to an amino alcohol is not a direct conversion and would involve ring opening and re-formation, or reduction of a different precursor. A more plausible precursor for reduction would be an ester-substituted lactam.

Let's refine the hypothetical synthesis for a more accurate atom economy discussion. A plausible route would be the reduction of a carboxylate group at the 4-position of the spirocycle.

Hypothetical Synthesis and Atom Economy:

Synthesis of a suitable precursor: Let's assume the synthesis of Methyl 2-azaspiro[4.5]decane-4-carboxylate.

Reduction to this compound:

Reactants: Methyl 2-azaspiro[4.5]decane-4-carboxylate (let's estimate MW ~197 g/mol ) + Reducing agent (e.g., LiAlH4).

Product: this compound (MW: 169.26 g/mol ).

Byproducts: Methanol (from the ester) and inorganic salts from the reducing agent.

In this scenario, the atoms from the methyl group of the ester and the reducing agent's counter-ions are not incorporated into the final product, leading to a lower atom economy.

The following table provides a conceptual analysis of atom economy for different reaction types that could be employed in the synthesis. scranton.edu

Reaction TypeGeneral Atom EconomyRelevance to Synthesis of this compound
Addition High (often 100%)Could be used to introduce functionality to the spirocyclic core.
Rearrangement High (100%)Potentially used to form the spirocyclic ring system itself.
Substitution MediumOften used in the synthesis of precursors, but generates byproducts.
Elimination LowGenerally avoided in green synthesis due to inherent waste generation.

To enhance atom economy and reduce waste, synthetic strategies should prioritize addition and rearrangement reactions and utilize catalytic methods over stoichiometric reagents. The development of a catalytic, one-pot synthesis from readily available starting materials would be the ultimate goal for a truly green and sustainable production of this compound.

Chemical Transformations and Derivatization of 2 Azaspiro 4.5 Decan 4 Yl Methanol

Functionalization of the Hydroxyl Group in the Methanol (B129727) Moiety

The primary alcohol in (2-Azaspiro[4.5]decan-4-yl)methanol is a prime target for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs.

Esterification and Etherification Reactions for Structural Diversification

Esterification: The hydroxyl group can be readily converted into an ester through reaction with acyl chlorides or carboxylic acid anhydrides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. The reaction of an acyl chloride with an alcohol is often vigorous and can proceed at room temperature. chemguide.co.ukchemguide.co.uk For instance, the reaction of this compound with an acyl chloride (RCOCl) would yield the corresponding ester.

Etherification: The Williamson ether synthesis provides a classic and effective method for converting the alcohol into an ether. wikipedia.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (R'-X). wikipedia.orgmasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. libretexts.org The reaction is most successful with primary alkyl halides to avoid competing elimination reactions. wikipedia.org

Reaction TypeReagentsProduct TypeGeneral Conditions
EsterificationAcyl Chloride (RCOCl), Base (e.g., Pyridine)EsterRoom temperature
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)Ether50-100 °C, Inert solvent

Oxidation and Reduction Pathways of the Primary Alcohol Functionality

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org The use of milder reagents like pyridinium (B92312) chlorochromate (PCC) in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) selectively yields the corresponding aldehyde, (2-Azaspiro[4.5]decan-4-yl)carbaldehyde. organicchemistrytutor.comlibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution, will further oxidize the primary alcohol to the carboxylic acid, 2-Azaspiro[4.5]decane-4-carboxylic acid. wikipedia.orgchemistrysteps.comlibretexts.orgsciencemadness.org

Desired ProductOxidizing AgentTypical Conditions
AldehydePyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic aqueous solution

Reduction: While the methanol moiety is already in a reduced state, understanding reduction pathways is relevant for derivatives. Should the alcohol be oxidized to an aldehyde or ketone, it can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group is a poor leaving group (OH⁻). To facilitate nucleophilic substitution at the methanol carbon, it must first be converted into a good leaving group. libretexts.orgjove.com This is typically achieved by protonation of the alcohol with a strong acid (e.g., HBr, HCl) to form an oxonium ion, which can then be displaced by a halide ion in an SN2 reaction for primary alcohols. libretexts.orgchemistrysteps.com This converts the alcohol into the corresponding alkyl halide, (2-Azaspiro[4.5]decan-4-yl)methyl halide, which can then undergo further substitution reactions with a variety of nucleophiles.

Modifications at the Azaspirodecane Nitrogen Atom

The secondary amine in the 2-azaspiro[4.5]decane ring is a key site for diversification, allowing for the generation of extensive compound libraries.

N-Alkylation and Acylation Reactions for Library Generation

N-Alkylation: The secondary amine can be alkylated to form tertiary amines. This can be achieved by reacting this compound with an alkyl halide. A base is often included to neutralize the resulting hydrohalic acid. The synthesis of N-benzyl derivatives of related 2-azaspiro[4.5]decane-1,3-diones has been reported, demonstrating the feasibility of this transformation on the azaspirodecane core.

N-Acylation: Acylation of the secondary amine to form amides is a common and straightforward transformation. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction has been demonstrated in the synthesis of various N-acyl-2-azaspiro[4.5]decan-3-one derivatives.

Formation of Amides, Ureas, and Carbamates

Amides: As mentioned, N-acylation leads to the formation of amides. This reaction is robust and compatible with a wide range of acylating agents, allowing for the introduction of diverse functionalities.

Ureas: The secondary amine can be converted to a urea (B33335) derivative by reaction with an isocyanate (R-N=C=O). wikipedia.orgorganic-chemistry.orgasianpubs.org This reaction is generally efficient and provides access to a wide array of substituted ureas. Alternatively, reaction with carbonyldiimidazole followed by addition of another amine can also yield ureas. nih.gov

Carbamates: Carbamates can be synthesized by reacting the secondary amine with a chloroformate (R-O-COCl). wikipedia.org This reaction introduces a carbamate (B1207046) linkage, which is a common motif in medicinal chemistry. Another approach involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine, a common protecting group strategy. organic-chemistry.org

DerivativeReagent TypeGeneral Reaction
N-Alkyl AmineAlkyl Halide (R-X)R-X, Base
N-Acyl AmideAcyl Chloride (RCOCl)RCOCl, Base
UreaIsocyanate (R-NCO)R-NCO
CarbamateChloroformate (ROCOCl)ROCOCl, Base

Heterocycle Annulation Strategies at the Nitrogen Position

The secondary amine in the this compound core is a prime site for chemical elaboration, particularly for the construction of fused heterocyclic systems. These annulation reactions significantly expand the structural diversity and can modulate the physicochemical properties of the parent molecule.

One common strategy involves the reaction of the nitrogen atom with bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) or lactam rings through a Michael addition followed by intramolecular cyclization and condensation. The reaction conditions for such transformations can be tailored to control the outcome.

Another versatile approach is the use of cyclization reactions involving alkynes. The nitrogen can be propargylated, followed by an intramolecular cyclization to construct new fused rings. researchgate.net These reactions can be promoted by various catalysts, including gold or other transition metals, and allow for the synthesis of a range of fused heterocyclic systems. researchgate.net The specific nature of the resulting heterocycle can be influenced by the substituents on the alkyne chain. researchgate.net

Furthermore, multicomponent reactions offer an efficient pathway to complex fused systems. By employing the nitrogen atom of the azaspirodecane core as one of the components, along with other reactants like aldehydes and isocyanides, it is possible to construct elaborate fused heterocycles in a single synthetic operation.

Annulation Strategy Reactants Resulting Fused Heterocycle Key Features
Michael Addition-Cyclizationα,β-Unsaturated Ketones/EstersPyrimidines, LactamsStepwise process, conditions can be tuned.
Alkyne CyclizationPropargyl Halides, Terminal AlkynesPyridines, Pyrroles, etc.Often catalyzed by transition metals like gold. researchgate.net
Multicomponent ReactionsAldehydes, Isocyanides, etc.Complex Polycyclic SystemsHigh efficiency, builds complexity in one step.

Diversification of the Spirocyclic System of this compound

Modifications to the spirocyclic core of this compound can lead to significant changes in its conformational properties and biological activity. These transformations include altering the ring sizes, introducing new atoms, and controlling the stereochemistry of new functional groups.

One method for ring expansion is the Tiffeneau-Demjanov rearrangement, which can be applied to a ketone derivative of the azaspirodecane. wikipedia.org This reaction involves the treatment of a cyclic β-amino alcohol with nitrous acid to form a diazonium salt, which then undergoes a rearrangement to an expanded ring ketone. Another approach is the Beckmann rearrangement of a ketoxime derivative, which can lead to the insertion of a nitrogen atom into the ring, forming a lactam. nih.gov

Ring contractions can be achieved through methods such as the Favorskii rearrangement of an α-haloketone derivative or a Wolff rearrangement of an α-diazoketone. nih.govntu.ac.uk The Wolff rearrangement, in particular, can be a high-yielding method for the one-carbon contraction of cyclic ketones. ntu.ac.uk These reactions can be used to convert the six-membered ring of the azaspirodecane into a five-membered ring, leading to a more compact spirocyclic system. nih.govntu.ac.uk

Reaction Type Starting Material Derivative Key Reagents Outcome
Ring Expansion
Tiffeneau-Demjanov Rearrangementβ-Amino alcoholNitrous AcidExpanded Ring Ketone
Beckmann RearrangementKetoximeAcid CatalystLactam (Ring-Expanded)
Ring Contraction
Favorskii Rearrangementα-HaloketoneBaseContracted Ring Carboxylic Acid Derivative
Wolff Rearrangementα-DiazoketoneSilver (I) Oxide, Heat or LightContracted Ring Ketene (trapped by a nucleophile) ntu.ac.uk

The introduction of halogens and other heteroatoms into the spirocyclic rings of this compound can significantly alter its electronic properties and provide handles for further functionalization.

Halogenation can be achieved through various methods. For instance, electrophilic halogenation of enolate or enamine derivatives of a corresponding ketone can introduce a halogen at the α-position. Radical halogenation can also be employed to functionalize specific C-H bonds on the carbocyclic ring. Once introduced, these halogens can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The introduction of other heteroatoms, such as oxygen or sulfur, can be accomplished through a variety of synthetic strategies. For example, Baeyer-Villiger oxidation of a ketone derivative can insert an oxygen atom into the ring to form a lactone. Thiolation reactions can be used to introduce sulfur-containing functional groups. These modifications can lead to the formation of novel oxa- or thia-azaspirocyclic systems. researchgate.net

Given the inherent chirality of this compound, controlling the stereochemistry during subsequent functionalization of the spirocyclic system is of paramount importance. The existing stereocenters can exert a significant influence on the stereochemical outcome of reactions, a phenomenon known as substrate-based stereocontrol.

For instance, in reactions involving the formation of new stereocenters on the rings, the approach of the reagents can be directed by the steric bulk of the existing substituents, leading to the preferential formation of one diastereomer over another. This has been demonstrated in the diastereoselective synthesis of related 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

Furthermore, the use of chiral catalysts or auxiliaries can provide an external source of stereocontrol, allowing for the enantioselective or diastereoselective functionalization of the spirocyclic core. This is particularly relevant when introducing new functional groups that generate new stereocenters. The rigidity of the spirocyclic framework can enhance the effectiveness of these stereocontrolled transformations. nih.gov

C-H Functionalization Strategies on the this compound Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of complex molecules, and the this compound core is a suitable candidate for such transformations. nih.gov These methods avoid the need for pre-functionalization, thus shortening synthetic sequences.

For the azaspirodecane system, C-H functionalization can be directed to various positions on both the nitrogen-containing and the carbocyclic rings. Metal-catalyzed C-H activation, using transition metals like palladium, rhodium, or iridium, can enable the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties. nih.gov The nitrogen atom in the ring can act as a directing group, guiding the metal catalyst to specific C-H bonds.

Radical-mediated C-H functionalization, such as the Minisci reaction, offers a complementary approach, particularly for the functionalization of the electron-deficient positions of the heterocyclic ring if it were to be aromatized or activated. nih.gov These reactions typically involve the generation of a radical species that adds to the heterocycle. nih.gov While the saturated nature of the this compound core makes direct application of classical Minisci reactions challenging, related radical-based strategies can be envisioned for the functionalization of the carbocyclic ring.

C-H Functionalization Strategy Catalyst/Reagent Type Potential Functionalization Sites Key Advantages
Metal-Catalyzed C-H ActivationPalladium, Rhodium, IridiumC-H bonds ortho to the nitrogen (if N is part of a directing group), various positions on the carbocycle.High regioselectivity, broad scope of functional groups.
Radical-Mediated C-H FunctionalizationRadical Initiators (e.g., peroxides)Unactivated C-H bonds on the carbocycle.Complementary to metal-catalyzed methods, good for late-stage functionalization.

Investigation of Molecular Interactions and Structure Activity Relationships for 2 Azaspiro 4.5 Decan 4 Yl Methanol Derivatives

Ligand-Target Binding Studies of Azaspirodecane Scaffolds (excluding clinical applications)

The azaspiro[4.5]decane framework is a prominent feature in a variety of ligands designed to interact with specific biological targets. Extensive research has been conducted to understand the binding characteristics of these scaffolds, particularly in the context of sigma receptors.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 (σ1) receptor ligands. nih.gov These studies have revealed that modifications to the scaffold can significantly impact binding affinity. For instance, a series of seven such ligands demonstrated nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov The selectivity of these ligands over σ2 receptors was found to be moderate. nih.gov Further illustrating the tunability of this scaffold, another study on 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane reported a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM and a 30-fold selectivity over σ2 receptors. nih.gov

Structure-activity relationship (SAR) studies on spiro[ nih.govbenzopyran-1,4'-piperidines] and spiro[ nih.govbenzofuran-1,4'-piperidines] have provided further insights into the structural requirements for high-affinity sigma receptor binding. researchgate.net These studies have shown that the nature and size of substituents on the azaspirodecane nitrogen atom are critical for affinity. researchgate.net For example, large substituents like butyl, benzyl, or 4-phenylbutyl groups at the benzazepine nitrogen atom resulted in ligands with high affinity for the σ1 receptor. researchgate.net

The following interactive table summarizes the binding affinities of selected azaspirodecane derivatives for sigma receptors.

Mechanistic Probes for Biochemical Pathways Utilizing Azaspirodecane Derivatives

The well-defined structural characteristics of azaspirodecane derivatives make them excellent tools for probing the mechanisms of biochemical pathways. Their ability to be radiolabeled and their specific binding to certain receptors allow for the visualization and study of biological processes in vitro and in vivo.

A notable application is the use of [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives as positron emission tomography (PET) radioligands for imaging σ1 receptors. nih.gov Biodistribution studies in mice with one such radioligand, [18F]8, showed high initial uptake in the brain. nih.gov Furthermore, ex vivo autoradiography demonstrated high accumulation of the radiotracer in brain regions rich in σ1 receptors, confirming its utility as a probe for studying the distribution and density of these receptors. nih.gov Another study utilized an [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative for PET imaging of tumors expressing σ1 receptors, highlighting the role of these compounds in cancer research. nih.gov

Beyond imaging, azaspirodecane derivatives have been employed to investigate specific cellular mechanisms. For instance, 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a key player in cell death pathways. These compounds have been shown to act on the c subunit of ATP synthase, a component of the PTP, providing a valuable tool to study the role of this pore in various pathological conditions.

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The rigid, three-dimensional structure of the azaspiro[4.5]decane core is a key determinant of its biological activity. Conformational analysis, through techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling, is crucial for understanding how these molecules interact with their biological targets. acs.org

The spirocyclic nature of these compounds allows for a greater exploration of conformational space compared to more flexible molecules. nih.gov The fixed orientation of the two rings can lead to specific spatial arrangements of substituents that are favorable for binding to a receptor's active site. Computational studies on aza-spiro ring formation have shown that the conformations of the transition states can have distinct puckering preferences, which ultimately influences the stereochemical outcome of the synthesis. acs.org

Stereochemistry plays a pivotal role in the molecular recognition of azaspirodecane derivatives. The synthesis of stereochemically pure isomers is often necessary to elucidate the specific interactions that lead to biological activity. For example, in a series of spiro[ nih.govbenzopyran-1,4'-piperidines], the diastereomers with an unlike configuration showed slightly higher σ1 affinity than their like-configured counterparts. researchgate.net This highlights the importance of the precise three-dimensional arrangement of atoms for optimal receptor binding. The stereoselective synthesis of spiroacetal natural products containing a 1,6,9-tri-oxaspiro[4.5]decane motif further underscores the importance of controlling chirality at the spiro center for achieving biological activity. researchgate.net

Computational Predictions of Binding Affinities for Designed Derivatives

Computational methods are increasingly being used to predict the binding affinities of designed molecules, thereby accelerating the drug discovery process. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes and interaction energies of ligands with their target proteins. ajchem-a.com

For azaspirodecane derivatives, molecular docking simulations can be used to predict how these molecules fit into the binding pocket of a receptor and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, covalent docking has been employed to screen for promising drug candidates that bind to specific residues in a target protein. semanticscholar.org

Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the bound state and to calculate binding free energies. nih.govresearchgate.net Accelerated molecular dynamics (aMD) is a particularly powerful technique for simulating the process of a ligand binding to its receptor, which can be a slow event on the timescale of conventional MD simulations. dovepress.com These computational approaches enable the in silico screening of large libraries of designed azaspirodecane derivatives, allowing for the prioritization of compounds with the highest predicted binding affinities for synthesis and experimental testing. nih.gov

The following interactive table showcases predicted binding energies for hypothetical designed (2-Azaspiro[4.5]decan-4-yl)methanol derivatives based on common computational models.

Computational Chemistry and Theoretical Studies of 2 Azaspiro 4.5 Decan 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. uj.edu.pl These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. For (2-Azaspiro[4.5]decan-4-yl)methanol, DFT can elucidate the distribution of electrons and the nature of its chemical bonds.

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov

In the case of this compound, DFT calculations would likely reveal that the HOMO is localized on the nitrogen atom of the azaspiro ring and the oxygen of the methanol (B129727) group, owing to the presence of lone pairs of electrons. The LUMO, in contrast, would be distributed across the antibonding orbitals of the C-N and C-O bonds.

A hypothetical analysis of the charge distribution, often visualized using a molecular electrostatic potential (MESP) map, would highlight the electronegative regions. For this compound, the MESP would show negative potential around the nitrogen and oxygen atoms, indicating these as likely sites for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, marking them as potential hydrogen bond donors.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.6 eVSuggests high kinetic stability
Dipole Moment2.8 DReflects overall polarity

Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from DFT calculations.

Transition State Modeling for Key Synthetic Steps

The synthesis of spirocyclic compounds can be complex, and understanding the reaction mechanisms is crucial for optimizing reaction conditions and yields. DFT can be employed to model the transition states of key synthetic steps, providing a detailed picture of the energy barriers and reaction pathways. youtube.com For the synthesis of this compound, a potential key step could be the reductive amination to form the azaspiro ring system.

Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. youtube.com The geometry of the transition state would reveal the precise arrangement of atoms as bonds are broken and formed. By calculating the energy of this transition state relative to the reactants and products, the activation energy for the reaction can be determined, which is a critical factor in predicting reaction rates.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

Assessment of Dynamic Stereochemistry

The spirocyclic nature of this compound introduces stereochemical complexity. MD simulations can be used to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. rsc.org This is crucial for understanding how the molecule's three-dimensional shape might influence its interaction with biological targets. The simulations would track the puckering of the cyclopentane (B165970) and piperidine (B6355638) rings and the rotation of the methanol side chain.

Prediction of Solution-State Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can explicitly include solvent molecules, allowing for the prediction of the predominant conformations of this compound in solution. This is achieved by observing the evolution of the system over time and analyzing the trajectory to identify the most populated conformational states. Understanding the solution-state behavior is critical for correlating computational predictions with experimental data from techniques like NMR spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaspirodecane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While a QSAR model cannot be built for a single compound, if a series of related azaspirodecane derivatives with known biological activities were available, a QSAR study could be performed.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For azaspirodecane derivatives, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on key atoms.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested azaspirodecane derivatives, thereby guiding the design of more potent compounds.

Table 2: Example of Descriptors for a Hypothetical QSAR Study of Azaspirodecane Derivatives

CompoundMolecular WeightLogPDipole Moment (D)Biological Activity (IC50, µM)
Derivative 1169.271.22.510.5
Derivative 2183.301.52.98.2
Derivative 3197.331.83.15.1
Derivative 4211.352.13.42.7

Note: This table presents hypothetical data for illustrative purposes.

Derivation of Physicochemical Descriptors

Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. These descriptors are fundamental to computational studies as they form the basis for developing predictive models for a compound's behavior, including its pharmacokinetic and pharmacodynamic profiles. For this compound, several key descriptors can be calculated using various computational tools.

The fundamental structural and property information for this compound is available through public chemical databases. uni.lu These databases provide essential identifiers and predicted properties that are crucial for initiating any computational study.

Interactive Table of Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC10H19NOPubChem uni.lu
Molecular Weight169.26 g/mol PubChem
InChIInChI=1S/C10H19NO/c12-7-9-6-10(8-11-9)4-2-1-3-5-10/h9,11-12H,1-8H2PubChem uni.lu
InChIKeyVXGICHKWXGFYTG-UHFFFAOYSA-NPubChem uni.lu
Canonical SMILESC1CCC2(CC1)CC(NC2)COPubChem uni.lu
XLogP31.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass169.14666435 g/mol PubChem
Monoisotopic Mass169.14666435 g/mol PubChem
Topological Polar Surface Area32.3 ŲPubChem
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity164PubChem

Additional predicted data, such as the collision cross section (CCS), which is relevant for ion mobility mass spectrometry, is also available. The predicted CCS values for different adducts of this compound are provided below. uni.lu

Interactive Table of Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]+170.15395141.7
[M+Na]+192.13589150.1
[M+NH4]+187.18049151.8
[M+K]+208.10983144.0
[M-H]-168.13939143.0
[M+Na-2H]-190.12134146.5

These descriptors serve as the initial input for more advanced computational modeling.

Development of Predictive Models for Biological Activity

While specific predictive models for the biological activity of this compound are not yet established in published literature, the framework for creating such models is well-documented. Machine learning techniques, in conjunction with quantitative structure-activity relationship (QSAR) studies, are powerful methodologies for this purpose. nih.gov

The general process for developing a predictive model for a compound like this compound would involve:

Data Collection: A dataset of structurally related compounds with known biological activities against a specific target would be compiled.

Descriptor Calculation: For each compound in the dataset, a wide range of physicochemical, topological, and electronic descriptors would be calculated.

Model Training and Validation: Using machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests, or neural networks), a model would be trained to correlate the calculated descriptors with the observed biological activity. nih.gov The predictive power of the model would then be rigorously validated using internal and external test sets of compounds.

Such a model could then be used to predict the biological activity of this compound and its analogs, thereby guiding synthesis and experimental testing efforts.

In Silico Design of Novel this compound Analogs and Virtual Screening

In silico design and virtual screening are pivotal computational techniques for the discovery of new drug candidates. These methods allow for the rapid and cost-effective evaluation of large virtual libraries of compounds to identify those with a high probability of binding to a biological target. sygnaturediscovery.com

The design of novel analogs of this compound would leverage its spirocyclic scaffold, a structural motif of interest in medicinal chemistry due to its three-dimensional nature and potential for novel intellectual property. mdpi.com The process would typically involve:

Scaffold Hopping and Decoration: Modifying the core this compound structure by adding or altering functional groups to explore new chemical space and potential interactions with a target.

Pharmacophore Modeling: If a known active ligand for a target exists, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features necessary for biological activity. Virtual libraries of this compound analogs can then be screened to see how well they fit this model.

Molecular Docking: In structure-based drug design, if the 3D structure of the biological target is known, virtual screening via molecular docking can be performed. biointerfaceresearch.com This involves computationally placing each analog from a virtual library into the binding site of the target and scoring the goodness of fit. This process can identify analogs with high predicted binding affinities.

ADMET Prediction: Throughout the design and screening process, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. researchgate.net This helps to prioritize compounds with favorable drug-like properties for synthesis and further testing.

The advent of ultra-large virtual libraries has significantly enhanced the power of virtual screening, allowing for the exploration of vast chemical spaces to discover novel lead compounds. nih.gov For a compound like this compound, these in silico approaches offer a rational pathway to explore its therapeutic potential by designing and identifying novel analogs with improved potency and selectivity for a given biological target.

Advanced Analytical Methodologies for the Characterization and Study of 2 Azaspiro 4.5 Decan 4 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of (2-Azaspiro[4.5]decan-4-yl)methanol, allowing for the confirmation of its elemental composition. The predicted collision cross-section (CCS) values for various adducts of (2-Azaspiro[4.5]decan-3-yl)methanol have been calculated, providing valuable data for its identification. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.15395141.7
[M+Na]⁺192.13589150.1
[M+NH₄]⁺187.18049151.8
[M+K]⁺208.10983144.0
[M-H]⁻168.13939143.0
[M+Na-2H]⁻190.12134146.5
[M]⁺169.14612143.0
[M]⁻169.14722143.0
Table 1: Predicted Collision Cross Section (CCS) values for (2-Azaspiro[4.5]decan-3-yl)methanol adducts. uni.lu

Beyond simple mass determination, the analysis of fragmentation pathways provides a deeper understanding of the molecule's structure. Studies on related azaspiro compounds, such as azaspiracids, reveal characteristic fragmentation patterns. nih.govresearchgate.netresearchgate.net Collision-induced dissociation (CID) experiments often lead to the loss of water molecules and specific cleavages of the ring systems. For instance, in azaspiracids, fragmentation of the A-ring is a facile process that aids in the identification of analogues. nih.govresearchgate.net Similar principles can be applied to understand the fragmentation of this compound, where the spirocyclic core and the methanol (B129727) substituent would dictate the primary fragmentation routes. The development of software like ChemFrag, which combines rule-based fragmentation with quantum chemical calculations, has further automated and improved the prediction of fragmentation pathways for complex organic molecules. nih.gov

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in confirming the structure of this compound and its derivatives. By isolating a specific precursor ion and subjecting it to further fragmentation, a detailed map of its substructures can be generated. In the analysis of azaspiracids, multiple-stage CID experiments (MSⁿ) have been employed to decipher characteristic fragmentation pathways, revealing losses of water and specific cleavages of the polyether skeleton. nih.govresearchgate.netresearchgate.net This approach is invaluable for distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to elucidate reaction mechanisms and quantify metabolites. nih.govcapes.gov.brnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the fate of these atoms through a chemical reaction or a metabolic pathway. For amine-containing compounds like this compound, isotopic labeling can be used for relative quantification. nih.govcapes.gov.br This involves using chemically identical but isotopically distinct labeling reagents for different samples, which are then combined and analyzed by mass spectrometry. nih.gov The relative intensities of the signals from the isotopically labeled variants provide quantitative information about their concentrations. nih.gov This technique has been successfully applied in various fields, including the study of natural products and drug metabolism. acs.org

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. researchgate.netresearchgate.net While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. sdsu.eduyoutube.comscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. sdsu.eduyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. sdsu.eduyoutube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. science.govresearchgate.net This is vital for determining the stereochemistry and three-dimensional conformation of the molecule.

The application of these techniques allows for the complete assignment of the NMR spectra and the determination of the relative stereochemistry of the chiral centers in this compound.

2D NMR TechniqueInformation Gained
COSY¹H-¹H scalar couplings (connectivity)
HSQCOne-bond ¹H-¹³C correlations
HMBCTwo- and three-bond ¹H-¹³C correlations
NOESYThrough-space ¹H-¹H correlations (stereochemistry)
Table 2: Key 2D NMR techniques and their applications in structural elucidation.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. mdpi.comnih.gov In the solid state, broader lines are typically observed due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy. mdpi.com Techniques like magic-angle spinning (MAS) are used to narrow these lines and improve resolution. ethz.ch ssNMR can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By analyzing the ssNMR spectra, researchers can gain information about the local environment and intermolecular interactions within the crystal lattice of this compound. mdpi.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral center is a cornerstone of stereochemical analysis. For spirocyclic compounds like this compound, two primary methods are employed: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography: This is the most reliable method for determining the absolute configuration of a molecule. nih.govnih.gov It provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom. The analysis of a related compound, 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, illustrates the level of detail obtained from such an experiment. researchgate.net The crystallographic data not only confirms the connectivity of the atoms but also defines the conformation of the rings and the stereochemistry at the chiral centers.

Table 1: Example Crystal Data Parameters from X-ray Crystallography for a Related Azaspiro Compound researchgate.net

ParameterValue
Chemical FormulaC₁₂H₁₅N₃OS
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)6.2466 Å, 8.6748 Å, 22.0439 Å
Unit Cell Angle (β)95.698°
Volume (V)1188.61 ų

Nuclear Overhauser Enhancement (nOe) Spectroscopy: In cases where obtaining single crystals suitable for X-ray analysis proves difficult, NMR techniques provide a powerful alternative. nih.gov Specifically, one- and two-dimensional nuclear Overhauser enhancement (nOe) experiments can be used to determine the absolute configuration. nih.gov This method relies on the fact that the nOe effect is observed between protons that are close in space (typically within 5 Å). nih.gov By irradiating a specific proton with a known stereochemistry and observing which other protons show an nOe signal, one can deduce the relative stereochemistry of adjacent chiral centers. For a rigid spirocyclic system, this can lead to the assignment of the absolute configuration at the spiro-carbon. nih.gov

Co-crystal Studies with Target Molecules

Co-crystallization is a powerful technique in crystal engineering used to form a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio. nih.govresearchgate.net This methodology is particularly valuable in pharmaceutical sciences for several reasons, including chiral resolution and the study of drug-target interactions. researchgate.netusf.edu

Chiral Resolution: Racemic mixtures of chiral compounds like this compound can be separated by co-crystallization with an enantiomerically pure "co-former." researchgate.net The interaction between the racemic compound and the chiral co-former leads to the formation of two diastereomeric co-crystals. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. chiralpedia.comresearchgate.net This approach is especially useful for chiral compounds that lack acidic or basic functional groups necessary for classical resolution via diastereomeric salt formation. researchgate.net

Structure Elucidation: For small molecules that are difficult to crystallize on their own, co-crystallization with a "crystallization chaperone" can facilitate the formation of high-quality crystals suitable for X-ray diffraction. nih.govnih.gov These chaperones, such as tetraaryladamantanes, are designed to form inclusion complexes with a wide variety of small molecules, effectively acting as a scaffold to induce crystallization. nih.gov This allows for the high-resolution structure determination, and thus the assignment of absolute configuration, for previously intractable molecules. nih.govnih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric and Diastereomeric Purity Assessment

Assessing the enantiomeric and diastereomeric purity of a chiral compound is a critical regulatory requirement in drug development. nih.gov High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy are two of the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a cornerstone technique for the analysis of chiral drugs. chiralpedia.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.

The most popular and versatile CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, which are derivatized and coated or immobilized onto a silica (B1680970) support. nih.gov The choice of CSP, mobile phase (e.g., normal-phase, polar organic, or reversed-phase), and operating conditions is crucial for achieving optimal separation. The method is used to determine the enantiomeric excess (ee) and is vital for quality control during synthesis and in the final active pharmaceutical ingredient (API). nih.gov

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC nih.gov

CSP TypeChiral SelectorTypical Applications
Polysaccharide-basedCellulose or Amylose derivativesBroad applicability for a wide range of chiral compounds
Cyclodextrin-basedα-, β-, or γ-CyclodextrinCompounds that can fit into the hydrophobic cavity
Protein-basede.g., Bovine Serum Albumin (BSA)Separation of various drug classes, especially acids
Pirkle-type (Brush-type)Small chiral molecules bonded to silicaCompounds with π-acidic or π-basic groups
Macrocyclic Glycopeptidee.g., Teicoplanin, VancomycinBroad range, particularly for amino acids and peptides

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) is a spectroscopic technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule.

CD spectroscopy is a powerful tool for both qualitative and quantitative analysis of chiral compounds like this compound.

Absolute Configuration: By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum-mechanical calculations, the absolute configuration of a molecule can be determined. researchgate.net

Enantiomeric Purity: The magnitude of the CD signal (ellipticity) is directly proportional to the concentration of the chiral substance and its enantiomeric excess. crystallizationsystems.comchemscene.com A racemic mixture is CD-silent, while an enantiomerically pure sample shows the maximum signal. crystallizationsystems.com By creating a calibration curve plotting the CD signal against known enantiomeric compositions, the enantiopurity of an unknown sample can be accurately determined. crystallizationsystems.com

HPLC Detection: A CD detector can be placed in-line after an HPLC column. chemscene.com This allows for the determination of chiral purity even when the enantiomers are not separated on the column (i.e., using an achiral column), as the detector can distinguish between the positive and negative signals of the two eluting enantiomers. chemscene.com

Table 3: Illustrative Relationship between Enantiomeric Purity and CD Signal

Enantiomeric Composition (% R-enantiomer)Enantiomeric Excess (% ee)Hypothetical CD Signal (mdeg)
100%100%+10.0
75%50%+5.0
50% (Racemic)0%0.0
25%-50% (50% ee of S)-5.0
0% (100% S-enantiomer)-100% (100% ee of S)-10.0

Applications of 2 Azaspiro 4.5 Decan 4 Yl Methanol As a Privileged Scaffold in Chemical Sciences

Utilization in Catalyst Design and Asymmetric Synthesis

The inherent chirality and conformational rigidity of the 2-azaspiro[4.5]decane framework make it an attractive scaffold for the design of ligands and auxiliaries for asymmetric synthesis. The presence of a primary alcohol and a secondary amine provides two distinct points for modification, allowing for the fine-tuning of steric and electronic properties.

Ligand Design for Enantioselective Catalysis

While specific research detailing the use of (2-Azaspiro[4.5]decan-4-yl)methanol as a ligand in enantioselective catalysis is limited in publicly available literature, the broader class of chiral spirocyclic ligands has demonstrated significant success. The fixed spatial orientation of substituents on the spiro backbone can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. It is hypothesized that ligands derived from this compound could be effective in a range of transition metal-catalyzed reactions.

Table 1: Potential Enantioselective Catalytic Applications for this compound-Derived Ligands

Catalytic ReactionPotential Metal CenterRationale
Asymmetric HydrogenationRhodium, Ruthenium, IridiumThe chiral environment can direct the approach of hydrogen to a prochiral substrate.
Asymmetric C-C Bond FormationPalladium, Copper, NickelThe ligand can control the facial selectivity of nucleophilic or electrophilic attack.
Asymmetric HydrosilylationPlatinum, RhodiumThe defined steric bulk can influence the stereochemistry of the silicon-carbon bond formation.

This table represents hypothetical applications based on the known reactivity of similar chiral ligands, pending specific experimental validation for this compound.

Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereoselective formation of a new stereocenter. The this compound moiety possesses the necessary attributes for such an application. The chiral scaffold can be attached to a substrate, influence a subsequent diastereoselective reaction, and then be cleaved and potentially recycled.

The combination of the rigid spirocyclic framework and the reactive hydroxyl and amino groups allows for the formation of various covalent bonds with substrates, such as esters or amides. The steric hindrance provided by the cyclohexane (B81311) ring of the spiro system can effectively shield one face of the reactive center, leading to high diastereoselectivity.

Integration into Advanced Materials and Polymer Science

The bifunctional nature of this compound, containing both a hydroxyl and a secondary amine group, makes it a versatile building block for the synthesis of novel polymers and supramolecular structures.

Monomer Design for Functional Polymers

The hydroxyl and amino groups on the this compound scaffold can serve as reactive sites for polymerization. For instance, the hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the secondary amine can be involved in the formation of polyamides or polyurethanes. The incorporation of the rigid and chiral spirocyclic unit into the polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, specific optical activity, and defined conformational preferences.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeLinkagePotential Properties
PolyesterEsterChirality, thermal stability
PolyamideAmideRigidity, hydrogen bonding capabilities
PolyurethaneUrethaneElasticity, abrasion resistance

This table illustrates potential polymer types based on the functional groups of the monomer, with properties that would need to be experimentally determined.

Scaffold for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures. The presence of both a hydrogen bond donor (the alcohol and amine) and acceptor (the nitrogen atom) in this compound makes it an ideal candidate for building supramolecular assemblies. These self-assembling systems could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials. The defined stereochemistry of the scaffold can lead to the formation of chiral assemblies with unique chiroptical properties.

Role in the Development of Chemical Probes and Tools for Biological Research (excluding clinical)

Chemical probes are small molecules used to study and manipulate biological systems. The spirocyclic scaffold of this compound can serve as a novel framework for the design of such tools. By attaching reporter groups (e.g., fluorophores) or reactive moieties to the hydroxyl or amino functionalities, researchers can create probes to investigate cellular processes.

The rigid structure of the scaffold can help in presenting the attached functional groups in a precise orientation, potentially leading to high selectivity for a biological target. For example, derivatives of this compound could be developed as fluorescent probes for imaging specific enzymes or receptors within a cell, providing insights into their localization and function without a direct therapeutic purpose.

Design of Fluorescent or Spin-Labeled Probes

The inherent structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive candidate for the design of fluorescent or spin-labeled probes. The primary alcohol functionality serves as a convenient handle for the covalent attachment of fluorophores or paramagnetic spin labels.

While no specific fluorescent or spin-labeled probes derived directly from this compound have been documented in peer-reviewed literature, the general principles of probe design support its potential. For instance, the introduction of environmentally sensitive fluorophores could lead to probes capable of reporting on the polarity or viscosity of their microenvironment. Similarly, the incorporation of a nitroxide radical would transform the scaffold into a spin-labeled probe for use in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics and interactions.

Table 1: Potential Fluorophores and Spin Labels for Derivatizing this compound

Reporter Group TypeExamplePotential Application
Fluorescent DyeDansyl ChloridePolarity sensing probes
Fluorescent DyeNBD ChlorideCovalent labeling of biomolecules
Fluorescent DyeBODIPY derivativesHigh quantum yield imaging agents
Spin LabelTEMPO derivativesEPR studies of molecular dynamics

The synthesis of such probes would likely involve the activation of the primary alcohol of this compound, for example by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an amine- or thiol-functionalized reporter group.

Affinity Reagents for Target Identification

Affinity-based chemical proteomics is a powerful tool for identifying the protein targets of bioactive small molecules. The this compound scaffold could serve as the core of affinity reagents designed for this purpose. By attaching a reactive group for covalent modification of the target protein and a reporter tag (such as biotin (B1667282) or a clickable alkyne/azide) for enrichment and identification, novel affinity probes could be developed.

The design of such reagents would require the strategic derivatization of the this compound core. The secondary amine within the spirocycle or the primary alcohol could be functionalized to introduce the necessary components. The spirocyclic core itself could serve as the recognition element that directs the probe to a specific binding site on a protein.

Although no studies have specifically utilized this compound for creating affinity reagents, the modular nature of this scaffold makes it a theoretically viable starting point for the generation of a library of probes to explore the proteome.

Precursor for Complex Natural Product Synthesis

The stereochemically rich and conformationally constrained framework of this compound positions it as a valuable building block for the total synthesis of complex natural products, particularly alkaloids.

Building Block in Total Synthesis Strategies

The total synthesis of natural products often relies on the use of chiral building blocks to efficiently construct complex molecular architectures. This compound, with its defined stereocenters, could serve as a key fragment in a convergent synthetic strategy. Its functional groups—a primary alcohol and a secondary amine—offer orthogonal handles for further chemical transformations.

No total syntheses employing this compound as a starting material have been reported to date. However, its structural similarity to motifs found in various spirocyclic alkaloids suggests its potential utility. For example, the azaspiro[4.5]decane core is present in a number of biologically active natural products. A synthetic route starting from this compound could potentially streamline the synthesis of these complex targets.

Scaffold for Biomimetic Synthesis

Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products. The this compound scaffold could be a key intermediate in a biomimetic approach to certain alkaloids. Nature often employs cyclization reactions to construct complex polycyclic systems from linear precursors. A synthetic strategy could be envisioned where the pre-formed azaspiro[4.5]decane core of this compound directs subsequent ring closures in a manner that mimics a proposed biosynthetic pathway.

While the specific involvement of this compound in biomimetic studies is not documented, the broader concept of using spirocyclic scaffolds to guide the formation of complex natural product-like structures is an active area of research. The unique topology of this compound could enforce specific conformations that favor desired cyclization events, leading to the efficient and stereoselective synthesis of intricate molecular targets.

Future Directions and Emerging Research Avenues in 2 Azaspiro 4.5 Decan 4 Yl Methanol Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The development of efficient and sustainable methods for the synthesis of complex molecules like (2-Azaspiro[4.5]decan-4-yl)methanol is a key area of ongoing research. Traditional multi-step syntheses can be time-consuming and generate significant waste. To address these challenges, researchers are exploring a range of unconventional and green synthetic strategies.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. This approach can be harnessed to facilitate the synthesis of spirocyclic systems, including the azaspirodecane core. For instance, photocatalytic methods have been developed for the direct assembly of N-heterospirocycles. cam.ac.uk These reactions often proceed with high efficiency and selectivity, offering a more sustainable alternative to classical synthetic methods. The application of photocatalysis to generate key intermediates in the synthesis of this compound could significantly streamline the manufacturing process.

Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity in chemical transformations, making them ideal catalysts for the synthesis of chiral molecules. Chemoenzymatic approaches, which combine the best of chemical and biological catalysis, are increasingly being used to produce complex pharmaceuticals with high stereoselectivity. nih.gov For a molecule like this compound, which contains a chiral center, biocatalytic methods could be employed to achieve high enantiomeric purity. For example, enzymes such as alcohol dehydrogenases could be used for the stereoselective reduction of a ketone precursor to the desired alcohol. The use of artificial metalloenzymes for cyclopropanation reactions also highlights the potential for biocatalysis in constructing spirocyclic systems with high precision. acs.org

Development of Bio-conjugation Strategies for this compound Scaffolds

Bio-conjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful strategy for developing targeted therapies and diagnostic agents. The this compound scaffold can be readily functionalized to enable its conjugation to a variety of biomolecules.

Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility. researchgate.netnih.govmdpi.com The this compound scaffold can be modified to incorporate either an azide (B81097) or an alkyne functional group, making it "clickable." This would allow for its facile conjugation to biomolecules that have been similarly functionalized. For example, a clickable derivative of this compound could be attached to a tumor-targeting peptide or antibody to create a highly specific drug delivery system. nih.gov This approach has been successfully used to functionalize a variety of scaffolds for applications in biology and medicine. researchgate.netkinampark.com

The versatility of click chemistry allows for the creation of multifunctional constructs. For instance, a this compound derivative could be conjugated to both a targeting moiety and an imaging agent, creating a "theranostic" agent that can be used for both diagnosis and therapy.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be applied to the this compound scaffold to guide the design of new derivatives with optimized properties and to plan more efficient synthetic routes.

Molecular Design: Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. This can be used to perform virtual screening of large libraries of this compound derivatives to identify candidates with high predicted affinity and selectivity for a particular biological target. AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties.

By integrating AI and ML into the research and development process, it is possible to explore the chemical space around the this compound scaffold more efficiently and to identify promising new drug candidates more rapidly.

Design of Next-Generation Molecular Scaffolds Based on Azaspirodecane Frameworks with Enhanced Properties

The azaspiro[4.5]decane framework provides a rigid and three-dimensional scaffold that can be systematically modified to optimize its pharmacological properties. bldpharm.com The design of next-generation scaffolds based on this framework is a promising avenue for the development of new drugs with improved potency, selectivity, and pharmacokinetic profiles. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: The systematic modification of the azaspirodecane scaffold and the evaluation of the biological activity of the resulting compounds can provide valuable insights into the structure-activity relationship (SAR). For example, studies on 1-oxa-8-azaspiro[4.5]decanes have shown that modifications to the scaffold can lead to compounds with preferential affinity for M1 muscarinic receptors and potent antiamnesic activity. nih.gov Similarly, SAR studies of triazaspirodecanone derivatives have identified compounds with submicromolar agonistic activity at the nociceptin/orphanin FQ (NOP) receptor. nih.gov

The table below summarizes the structure-activity relationships of selected azaspirodecane derivatives, highlighting how modifications to the core scaffold can influence their biological activity.

Compound ClassCore ScaffoldKey Structural ModificationsBiological Activity
Muscarinic Agonists1-Oxa-8-azaspiro[4.5]decane2-ethyl, 3-methylene, 3-dithioketal, and 3-oxime analoguesPreferential affinity for M1 receptors, potent antiamnesic activity nih.gov
Sigma-1 Receptor Ligands1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl) substitutionHigh affinity for σ1 receptors, potential for tumor imaging nih.gov
GABA-Uptake Inhibitors2-Azaspiro[4.5]decane-6-carboxylatesVariation of N-arylalkyl substituentsActive as GABA uptake inhibitors nih.gov
NOP Receptor Agonists1-Phenyl-1,3,8-triaza-spiro[4.5]decan-4-oneHydroxyl group on the phenyl ringSubmicromolar agonistic activity nih.gov

Modulation of Physicochemical Properties: The spirocyclic nature of the azaspirodecane framework can be leveraged to fine-tune the physicochemical properties of drug candidates. For example, the introduction of a spirocycle can increase the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with improved clinical success rates. bldpharm.comnih.gov By carefully selecting substituents and modifying the ring system, it is possible to optimize properties such as solubility, lipophilicity, and metabolic stability. bldpharm.com

Expanding the Scope of Applications Beyond Traditional Areas

The unique structural and chemical properties of the this compound scaffold and its derivatives make them attractive candidates for a wide range of applications beyond traditional drug discovery.

Medical Imaging: Radiolabeled derivatives of azaspirodecane scaffolds have shown promise as imaging agents for positron emission tomography (PET). For example, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent and selective ligand for the sigma-1 receptor, which is overexpressed in many types of tumors. nih.govnih.gov This suggests that derivatives of this compound could be developed as novel PET tracers for cancer diagnosis and monitoring treatment response.

Novel Drug Delivery Systems: The rigid, three-dimensional structure of spirocycles makes them interesting building blocks for the construction of novel drug delivery systems. nih.govijpsjournal.com For instance, they could be used to create nanocarriers that can encapsulate and protect therapeutic agents, and then release them in a controlled manner at the target site. nih.govresearchgate.nete-bookshelf.de The ability to functionalize the this compound scaffold allows for the attachment of targeting ligands, further enhancing the specificity of the delivery system.

Central Nervous System (CNS) Disorders: Azaspirodecane derivatives have been shown to interact with various targets in the central nervous system. For example, certain derivatives act as GABA-uptake inhibitors, suggesting their potential for the treatment of neurological and psychiatric disorders where GABAergic signaling is dysregulated. nih.gov The ability of these compounds to cross the blood-brain barrier and modulate neuronal activity opens up new avenues for the development of novel CNS therapeutics.

Q & A

Q. What are the established synthetic routes for (2-Azaspiro[4.5]decan-4-yl)methanol, and how can purity be optimized?

Methodological Answer: Synthetic routes often involve spirocyclization strategies, such as intramolecular cyclization of precursors containing amine and ketone functionalities. For example, analogous spiro compounds (e.g., {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol) are synthesized via acid-catalyzed ring closure or transition-metal-mediated reactions . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethanol or ethyl acetate. Analytical methods such as HPLC (≥95% purity criteria) and NMR (integration of proton signals) are critical for verification .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR : Assign signals for the spirocyclic core by analyzing proton coupling patterns (e.g., geminal protons at C-4 and C-5) and comparing to reference data for similar azaspiro compounds (e.g., δ 3.5–4.0 ppm for methanol protons) .
  • IR : Identify functional groups like the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and sp³ C-N bonds (~1100–1250 cm⁻¹) .
  • HRMS : Confirm molecular formula (C₁₀H₁₇NO₂) with high-resolution mass spectrometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the spirocyclic core, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction is ideal for determining bond angles, puckering coordinates, and spatial arrangement of the spiro system. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data . For visualization, ORTEP-3 provides graphical interfaces to analyze thermal ellipsoids and hydrogen-bonding networks . Example: Crystalline forms of related azaspiro compounds (e.g., {6-[(2-amino-3-chloropyridin-4-yl)sulfanyl]-...}) show ring puckering parameters defined by Cremer-Pople coordinates .

Q. What experimental strategies address contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotection) across studies?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays in multiple cell lines (e.g., MCF-7 for cytotoxicity vs. neuronal models for neuroprotection) to quantify potency variations .
  • Metabolic Stability : Assess degradation pathways (e.g., lactam formation under acidic conditions) using LC-MS to identify artifacts .
  • Structural Modifications : Introduce substituents (e.g., fluorination at C-8) to enhance target selectivity, guided by QSAR models .

Q. How can computational methods predict reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attack on the methanol group, comparing activation energies for different nucleophiles (e.g., thiols vs. amines) .
  • MD Simulations : Study solvent effects on oxidation pathways (e.g., aldehyde formation) using polarizable continuum models .
  • Experimental Validation : Use TLC or GC-MS to monitor reaction intermediates and validate computational predictions .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via:
    • LC-HRMS : Identify lactam derivatives (common in azaspiro systems) .
    • NMR : Track disappearance of the methanol proton signal (δ ~3.7 ppm) .
    • Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.